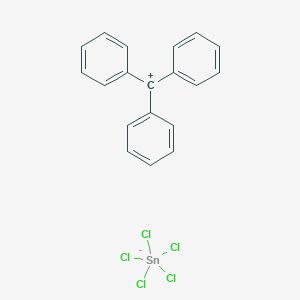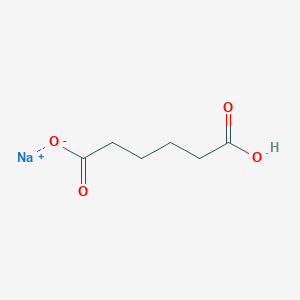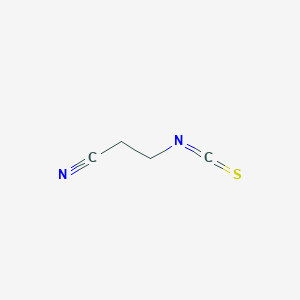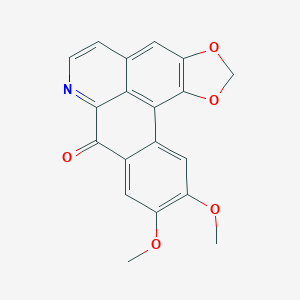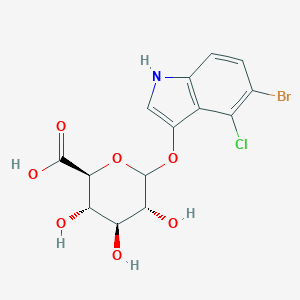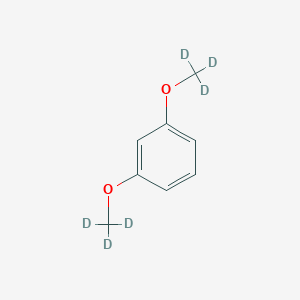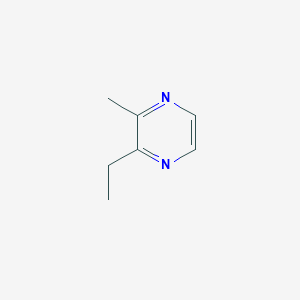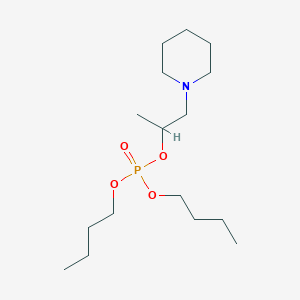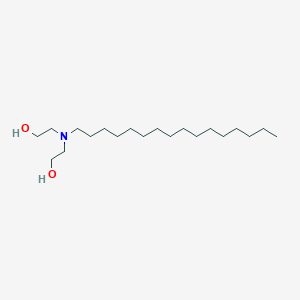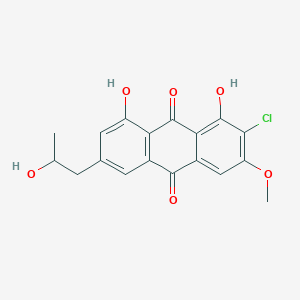
Nalgiolaxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalgiolaxin is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its ability to act as a biofilm disruptor, which makes it a promising candidate for the treatment of various bacterial infections. In
Applications De Recherche Scientifique
Chemical Properties and Origin
- Nalgiolaxin is a monochloroderivative of nalgiovensin, isolated from the mycelium of Penicillium nalgioveni cultures. It's characterized by its crystalline structure in yellow needles or plates, with a melting point of 248-248.5°C. It's notable as the first example of a chlorine-containing derivative of anthraquinone from a natural source, representing a rare occurrence of optically active, naturally occurring derivatives of anthraquinone, other than those occurring as glycosides (Hartles, 1951).
Research on Related Compounds
While direct research specifically on Nalgiolaxin is limited, studies on related compounds and similar contexts provide insight into potential applications and effects:
- Nalidixic acid, an antibiotic, has been found to be a specific inhibitor of bacterial DNA synthesis, suggesting a potential avenue for exploring similar properties in Nalgiolaxin (Crumplin & Smith, 1976).
- The exploration of other natural compounds, like conotoxins and parthenolide, for the treatment of various diseases including neurological disorders and cancer, underscores the significance of studying natural compounds like Nalgiolaxin for potential therapeutic applications (Jones et al., 2001), (Duan et al., 2016).
Propriétés
Numéro CAS |
17508-19-9 |
|---|---|
Nom du produit |
Nalgiolaxin |
Formule moléculaire |
C18H15ClO6 |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
2-chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H15ClO6/c1-7(20)3-8-4-9-13(11(21)5-8)17(23)14-10(16(9)22)6-12(25-2)15(19)18(14)24/h4-7,20-21,24H,3H2,1-2H3 |
Clé InChI |
FKVUTJLGAVQJOM-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)Cl)O)O |
SMILES canonique |
CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)Cl)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



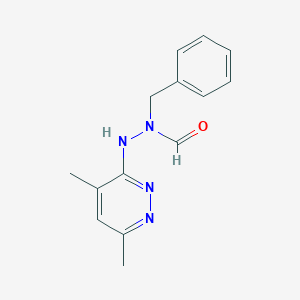
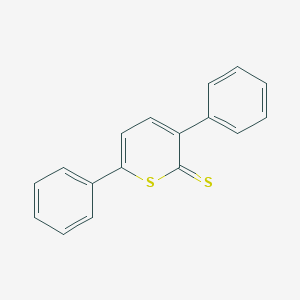
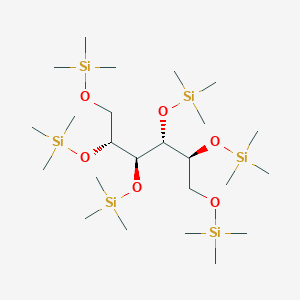
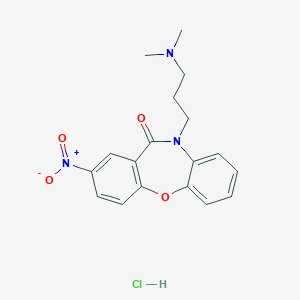
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
